molecular formula C9H14N4O B599279 2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one CAS No. 159430-53-2

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B599279
CAS No.: 159430-53-2
M. Wt: 194.238
InChI Key: JXXVCVQPIYYAEM-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a piperazine substituent. This compound is of interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxo-3,4-dihydropyridazine-5-carboxylic acid with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The pyridazinone core may also contribute to the compound’s biological activity by stabilizing specific protein-ligand interactions. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-oxo-3,4-dihydropyridazine-5-carboxylic acid
  • Piperazine derivatives
  • Pyridazinone derivatives

Uniqueness

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of the pyridazinone core and the piperazine substituent. This structural feature imparts distinct pharmacological properties and makes it a valuable intermediate in the synthesis of various bioactive molecules. Its versatility in undergoing different chemical reactions further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-5-piperazin-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-9(14)6-8(7-11-12)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVCVQPIYYAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251176
Record name 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159430-53-2
Record name 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159430-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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